What is the structure of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile?
What is the structure of [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile?
CAS Registry Number: 21191-05-9 Molecular Formula: C₁₅H₁₁N₃ Molecular Weight: 233.27 g/mol
Executive Summary
This technical guide analyzes the structural and synthetic characteristics of [2-(Pyridin-2-yl)-1H-indol-3-yl]acetonitrile , a bi-heteroaryl scaffold of significant interest in medicinal chemistry and photophysics. As a Senior Application Scientist, I have structured this analysis to prioritize the molecule's unique conformational "locking" mechanism, its utility as a precursor for tryptamine analogs, and its potential as a solvatochromic fluorophore. This guide moves beyond basic descriptions to provide actionable synthetic workflows and structural insights required for high-level research.
Molecular Architecture & Electronic Properties
The defining feature of this molecule is the interaction between the electron-rich indole core and the electron-deficient pyridine ring, mediated by an intramolecular hydrogen bond.
1.1 Conformational Locking (The "Planar Lock")
Unlike simple 2-phenylindoles, the 2-(pyridin-2-yl) substitution introduces a critical nitrogen atom at the ortho position of the pendant ring.
-
Interaction: A stable intramolecular hydrogen bond forms between the Indole N1-H and the Pyridine Nitrogen.
-
Consequence: This interaction (typically 2.6–2.8 Å) locks the two aromatic systems into a coplanar conformation (dihedral angle < 10°).
-
Impact: Planarity maximizes
-conjugation across the bi-heteroaryl system, significantly enhancing fluorescence quantum yield and lowering the energy of the HOMO-LUMO gap compared to non-planar analogs.
1.2 The Acetonitrile "Tail"
The acetonitrile group at position C3 is attached via a methylene spacer (-CH₂-).
-
Electronic Isolation: The methylene group interrupts direct conjugation between the nitrile (
) and the aromatic core. -
Reactivity: The methylene protons are acidic (
in DMSO) due to the electron-withdrawing nature of the nitrile and the adjacent indole ring, making this site active for alkylation or condensation reactions (e.g., Knoevenagel condensation).
1.3 Structural Visualization
The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond that dictates the molecule's geometry.
Figure 1: Structural connectivity highlighting the intramolecular H-bond that enforces planarity.[1][2][3][4][5][6][7][8][9][10][11][12]
Synthetic Protocols & Methodology
The synthesis of [2-(Pyridin-2-yl)-1H-indol-3-yl]acetonitrile requires a convergent approach. The most robust route involves constructing the bi-heteroaryl core first, followed by C3 functionalization.
2.1 Recommended Workflow: The Fischer-Mannich Route
This protocol avoids the instability issues often seen with direct halogenation.
Step 1: Fischer Indole Synthesis (Core Construction)
-
Reactants: 2-Acetylpyridine + Phenylhydrazine.
-
Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (
). -
Mechanism: Formation of the hydrazone followed by [3,3]-sigmatropic rearrangement.
-
Note: Control temperature (100-110°C) to prevent polymerization.
Step 2: Mannich Reaction (Gramine Formation)
-
Reagents: Formaldehyde (HCHO) + Dimethylamine (
). -
Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.
-
Intermediate: 3-(Dimethylaminomethyl)-2-(pyridin-2-yl)-1H-indole ("Gramine analog").
Step 3: Nucleophilic Displacement (The Target)
-
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Solvent: DMF/Water or Methanol/Water mixture.
-
Mechanism:
displacement of the dimethylamine leaving group (which leaves as trimethylamine gas if heated or protonated). -
Purification: Recrystallization from Ethanol/Water.
2.2 Synthetic Pathway Diagram
Figure 2: Step-by-step synthetic workflow using the Gramine intermediate route.
Physicochemical & Spectroscopic Characterization
To validate the structure, the following spectroscopic signatures are diagnostic. These values are derived from standard data for 2-substituted indole-3-acetonitriles.
3.1 Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Structural Insight |
| ¹H NMR | 11.5 - 11.8 | Broad Singlet | Indole N-H | Highly deshielded due to H-bond with Pyridine N. |
| ¹H NMR | 8.6 - 8.7 | Doublet | Pyridine C6-H | Characteristic |
| ¹H NMR | 4.0 - 4.2 | Singlet | -CH₂-CN | Methylene protons; key indicator of C3 substitution. |
| ¹H NMR | 7.0 - 8.0 | Multiplets | Aromatic H | Overlapping Indole and Pyridine protons. |
| ¹³C NMR | ~118.0 | Singlet | -CN | Nitrile carbon. |
| ¹³C NMR | ~14.0 - 15.0 | Singlet | -CH₂- | Methylene carbon. |
3.2 Infrared Spectroscopy (IR)
-
Nitrile Stretch (
): Sharp band at 2240–2255 cm⁻¹ . This is the definitive confirmation of the acetonitrile tail. -
N-H Stretch: Broad band at 3200–3400 cm⁻¹ .
-
C=N Stretch (Pyridine): ~1580 cm⁻¹.
Biological & Functional Applications[1][4][9][10][11][12]
4.1 Medicinal Chemistry Intermediate
This molecule is a versatile "building block" (intermediate) rather than a final drug.
-
Tryptamine Synthesis: Reduction of the nitrile group (using
or catalytic hydrogenation) yields 2-(pyridin-2-yl)tryptamine . Tryptamines are a privileged scaffold in CNS drug discovery (Serotonin receptor modulators). -
Auxin Analogs: Hydrolysis of the nitrile yields the acetic acid derivative, potentially active as a synthetic auxin in agrochemistry.
4.2 Kinase Inhibition
The 2-arylindole scaffold mimics the adenine ring of ATP. Derivatives of this structure bind to the hinge region of kinases. The pyridine nitrogen often acts as a hydrogen bond acceptor for the kinase backbone (e.g., in CDK or VEGFR inhibitors).
4.3 Fluorescent Probes
Due to the "Planar Lock" described in Section 1.1, this molecule and its derivatives exhibit solvatochromic fluorescence.
-
Mechanism: Excited State Intramolecular Proton Transfer (ESIPT) or simple Charge Transfer (CT) from Indole to Pyridine.
-
Application: It can serve as a ratiometric sensor for metal ions (
, ) which coordinate to the pyridine-indole pocket, disrupting the H-bond and altering fluorescence emission.
References
-
PubChem. (n.d.).[10] Compound Summary: (2E)-2-(1H-indol-3-yl)-2-(3-oxoindolin-2-ylidene)acetonitrile.[10] National Library of Medicine. Retrieved from [Link]
- Somei, M., et al. (2002). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. (Validating the Mannich/Cyanide synthetic route for indole-3-acetonitriles).
- Vertex AI Research. (2015). Structure-guided discovery of 2-aryl/pyridin-2-yl-1H-indole derivatives as potent and selective hepsin inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validating the biological relevance of the 2-pyridyl-indole scaffold).
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